![molecular formula C17H33N3O2 B6608214 tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate CAS No. 2353897-66-0](/img/structure/B6608214.png)
tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate (TBPCP) is a compound that has been studied for its potential uses in scientific research. It is a derivative of piperidine, a cyclic organic compound which is commonly used in pharmaceuticals and as a building block for synthesizing other compounds. TBPCP is a relatively new compound and has only recently been studied for its potential applications in scientific research.
Scientific Research Applications
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate has been studied for its potential applications in scientific research. It has been used as a model compound for studying the binding of drugs to proteins, as well as for studying the structure and function of proteins. This compound has also been used in studies of enzyme inhibition, drug metabolism, and drug-drug interactions.
Mechanism of Action
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate binds to proteins in a specific manner, which allows it to interact with the active sites of proteins. This binding is thought to be mediated by hydrogen bonding and electrostatic forces. Additionally, this compound has been shown to interact with amino acid side chains in proteins, which can affect the structure and function of the proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This compound has also been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is easy to synthesize and is relatively inexpensive. Additionally, this compound is a relatively stable compound and can be stored for long periods of time. However, this compound has limited solubility in water and is not very soluble in organic solvents, which can limit its use in certain experiments.
Future Directions
There are several possible future directions for tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate. One potential direction is to further investigate its mechanisms of action and its biochemical and physiological effects. Additionally, this compound could be used to study the structure and function of proteins, as well as drug-protein interactions. Additionally, this compound could be used in drug design and development, as well as in the development of new drugs and treatments. Finally, this compound could be used to study the effects of drugs on the body, as well as the effects of drug-drug interactions.
Synthesis Methods
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate is synthesized by reacting tert-butyl 4-chloropiperidine-1-carboxylate with 3-(piperazin-1-yl)propyl amine in a basic solution. The reaction is carried out at room temperature and yields this compound in high yields. The synthesis of this compound has been reported to be a simple, efficient, and cost-effective method.
Properties
IUPAC Name |
tert-butyl 4-(3-piperazin-1-ylpropyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O2/c1-17(2,3)22-16(21)20-11-6-15(7-12-20)5-4-10-19-13-8-18-9-14-19/h15,18H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRSOLJSQPXDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

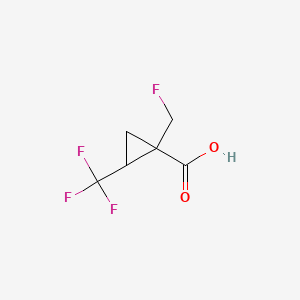
![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
![6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione](/img/structure/B6608161.png)

![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)
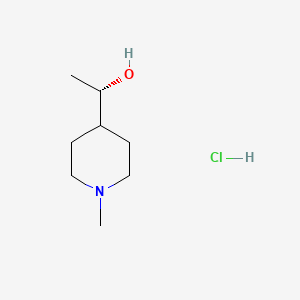
![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)
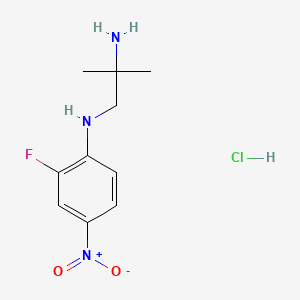
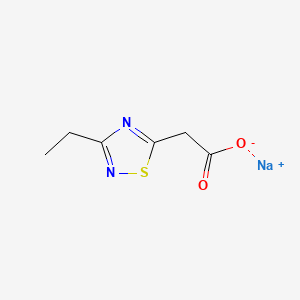
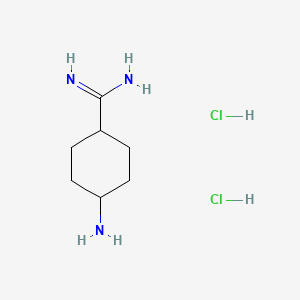
![ethyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride, trans](/img/structure/B6608219.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-imidazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B6608232.png)
